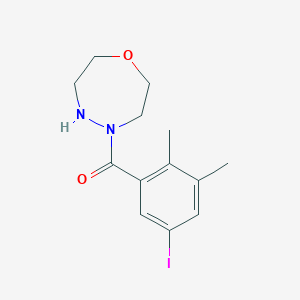
N-(4-acetyl-3-methylphenyl)-4-(2,6-dimethylmorpholin-4-yl)pyridine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-acetyl-3-methylphenyl)-4-(2,6-dimethylmorpholin-4-yl)pyridine-2-carboxamide, also known as AMN082, is a selective agonist of metabotropic glutamate receptor subtype 7 (mGluR7). It was first synthesized in 2001 by researchers at the University of Pittsburgh and has since been studied for its potential therapeutic applications in various neurological and psychiatric disorders.
作用机制
N-(4-acetyl-3-methylphenyl)-4-(2,6-dimethylmorpholin-4-yl)pyridine-2-carboxamide acts as a selective agonist of mGluR7, a member of the metabotropic glutamate receptor family. Activation of mGluR7 has been shown to have a number of effects on neuronal function, including regulation of neurotransmitter release, modulation of ion channels, and regulation of synaptic plasticity.
Biochemical and Physiological Effects
N-(4-acetyl-3-methylphenyl)-4-(2,6-dimethylmorpholin-4-yl)pyridine-2-carboxamide has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase the release of the neurotransmitter GABA in the striatum, and to reduce the release of glutamate in the hippocampus. It has also been shown to reduce the activity of the dopaminergic system in the striatum, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
N-(4-acetyl-3-methylphenyl)-4-(2,6-dimethylmorpholin-4-yl)pyridine-2-carboxamide has several advantages for use in lab experiments. It is a selective agonist of mGluR7, which allows for precise modulation of neuronal activity. It is also relatively stable and can be administered orally, which makes it easy to use in animal studies. However, N-(4-acetyl-3-methylphenyl)-4-(2,6-dimethylmorpholin-4-yl)pyridine-2-carboxamide is not without limitations. It has a relatively short half-life and may require frequent dosing in some studies. It is also relatively expensive compared to other research compounds.
未来方向
There are several future directions for research on N-(4-acetyl-3-methylphenyl)-4-(2,6-dimethylmorpholin-4-yl)pyridine-2-carboxamide. One area of interest is its potential as a treatment for drug addiction. Studies have shown that activation of mGluR7 can reduce drug-seeking behavior in animal models of addiction, and there is interest in developing N-(4-acetyl-3-methylphenyl)-4-(2,6-dimethylmorpholin-4-yl)pyridine-2-carboxamide as a potential therapeutic agent for this purpose. Other areas of interest include its potential as a treatment for anxiety and depression, and its use in studying the role of mGluR7 in various neurological disorders.
合成方法
N-(4-acetyl-3-methylphenyl)-4-(2,6-dimethylmorpholin-4-yl)pyridine-2-carboxamide can be synthesized through a multi-step process involving the reaction of 4-acetyl-3-methylphenol with 2,6-dimethylmorpholine to form the intermediate 4-(2,6-dimethylmorpholin-4-yl)phenol. This intermediate is then reacted with pyridine-2-carboxylic acid chloride to yield the final product, N-(4-acetyl-3-methylphenyl)-4-(2,6-dimethylmorpholin-4-yl)pyridine-2-carboxamide.
科学研究应用
N-(4-acetyl-3-methylphenyl)-4-(2,6-dimethylmorpholin-4-yl)pyridine-2-carboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have neuroprotective effects in animal models of Parkinson's disease and ischemic stroke. It has also been studied for its potential as a treatment for anxiety, depression, and drug addiction.
属性
IUPAC Name |
N-(4-acetyl-3-methylphenyl)-4-(2,6-dimethylmorpholin-4-yl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-13-9-17(5-6-19(13)16(4)25)23-21(26)20-10-18(7-8-22-20)24-11-14(2)27-15(3)12-24/h5-10,14-15H,11-12H2,1-4H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBPSICZLQGRXOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=CC(=NC=C2)C(=O)NC3=CC(=C(C=C3)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetyl-3-methylphenyl)-4-(2,6-dimethylmorpholin-4-yl)pyridine-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Furan-3-yl-[4-(5,6,7,8-tetrahydroquinolin-4-yl)piperazin-1-yl]methanone](/img/structure/B7436135.png)
![N-[1-(3,4-dihydro-2H-chromen-6-yl)ethyl]acetamide](/img/structure/B7436141.png)
![1-[(2R)-1-hydroxy-4-phenylbutan-2-yl]-3-[(3-methylfuran-2-yl)methyl]urea](/img/structure/B7436153.png)

![N-[3-(cyanomethoxy)phenyl]-3-cyclohexylpyrrolidine-1-carboxamide](/img/structure/B7436181.png)
![1-(6-Oxaspiro[2.5]octan-2-yl)-3-[3-[2-(trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-yl]urea](/img/structure/B7436198.png)
![3-oxo-N-[3-[2-(trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-yl]-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B7436200.png)
![3-methyl-5-[4-(3-nitro-2-oxo-1H-pyridin-4-yl)piperazin-1-yl]-1,2-thiazole-4-carbonitrile](/img/structure/B7436206.png)
![N-[5-(2-hydroxyethyl)-1,3-thiazol-2-yl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxamide](/img/structure/B7436213.png)
![6-[3-(methylsulfonylmethyl)piperidin-1-yl]-N-phenylpyrimidin-4-amine](/img/structure/B7436218.png)
![6-(3-Cyclobutylpropylsulfanyl)-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7436224.png)
![1-[[(4-Amino-1-tert-butylpyrazolo[3,4-d]pyrimidin-6-yl)amino]methyl]cyclopentane-1-carboxamide](/img/structure/B7436227.png)

![Methyl 6-[9-(dimethylamino)-3-azaspiro[5.5]undecan-3-yl]pyridazine-3-carboxylate](/img/structure/B7436241.png)